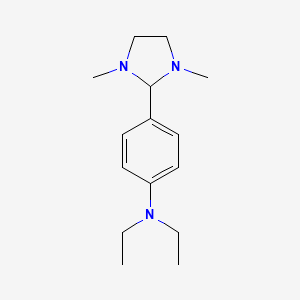
2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dimethylimidazolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine typically involves the reaction of p-(Diethylamino)benzaldehyde with 1,3-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, which facilitate the reaction and help in the purification of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the compound, which is essential for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A primary amine with a similar phenyl ring structure but lacking the imidazolidine moiety.
2-Phenylethan-1-amine: Another compound with a phenyl ring and an ethylamine group, but without the diethylamino and imidazolidine groups.
Uniqueness
2-(p-(Diethylamino)phenyl)-1,3-dimethylimidazolidine is unique due to the presence of both the diethylamino group and the imidazolidine ring. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
83521-95-3 |
|---|---|
Fórmula molecular |
C15H25N3 |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
4-(1,3-dimethylimidazolidin-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C15H25N3/c1-5-18(6-2)14-9-7-13(8-10-14)15-16(3)11-12-17(15)4/h7-10,15H,5-6,11-12H2,1-4H3 |
Clave InChI |
KIFQJQGUBDBBLJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


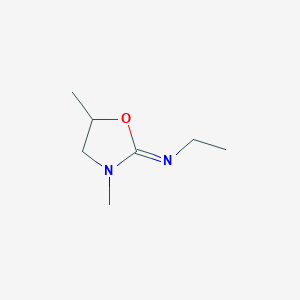
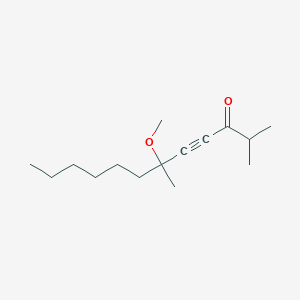
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
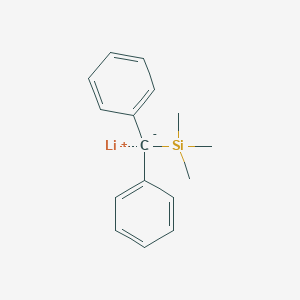
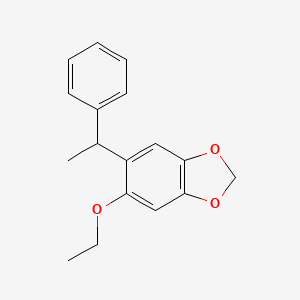
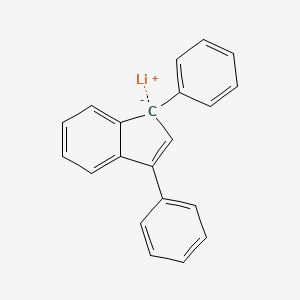
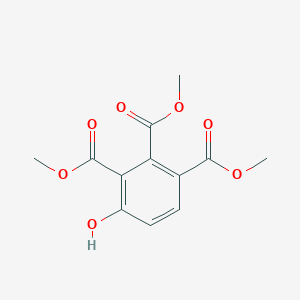
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

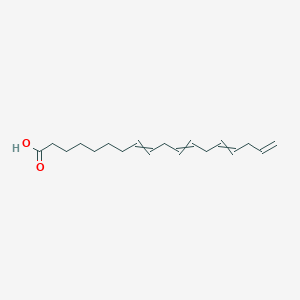
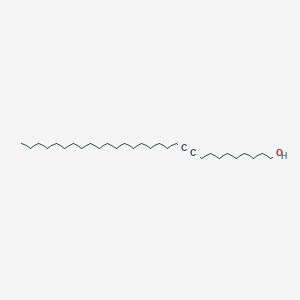

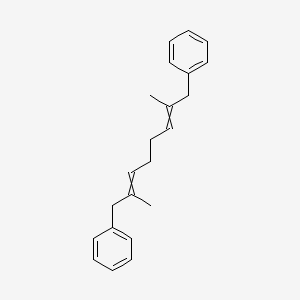
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
